molecular formula C15H10F3N3O4S B5571851 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B5571851
M. Wt: 385.3 g/mol
InChI Key: NFFIBGRRNOAHBB-UHFFFAOYSA-N
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Description

2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a trifluoromethoxy phenyl group

Preparation Methods

The synthesis of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structural features.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and furan-containing compounds. For example:

The uniqueness of 2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE lies in its combination of a trifluoromethoxy phenyl group with the oxadiazole and furan rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O4S/c16-15(17,18)25-10-5-3-9(4-6-10)19-12(22)8-26-14-21-20-13(24-14)11-2-1-7-23-11/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFIBGRRNOAHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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